SB 203580

概述

准备方法

合成路线和反应条件: SB 203580 通过多步合成方法合成,涉及咪唑环的形成和随后的官能化。关键步骤包括:

咪唑环的形成: 这涉及在乙酸铵存在下,将 4-氟苯甲醛与 4-甲基亚磺酰基苄胺和 4-吡啶甲醛反应。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高效催化剂和优化的反应条件,以最大限度地提高产量和纯度 .

化学反应分析

反应类型: SB 203580 经历各种化学反应,包括:

氧化: 甲基亚磺酰基可以被氧化成砜。

还原: 硝基可以被还原成胺。

取代: 氟苯基可以进行亲核取代反应.

常用试剂和条件:

氧化: 过氧化氢或间氯过氧苯甲酸。

还原: 钯催化剂下的氢气。

取代: 氢化钠或叔丁醇钾.

主要产物:

氧化: 形成相应的砜衍生物。

还原: 形成胺衍生物。

科学研究应用

Inflammation Research

SB 203580 has been extensively used to study inflammatory processes. Its ability to inhibit proinflammatory cytokine production has made it instrumental in understanding conditions like endometriosis and other inflammatory diseases.

Case Study: Endometriosis

- In a mouse model of endometriosis, this compound treatment resulted in a significant reduction in the weight and size of endometriotic lesions. The compound decreased levels of IL-1β, TNF-α, matrix metalloproteinase-2 (MMP-2), and MMP-9 in peritoneal fluid cells compared to control groups .

Cancer Research

The compound has shown promise in cancer therapy by modulating apoptosis pathways and inhibiting tumor growth.

Case Study: Retinoblastoma

- This compound was found to inhibit the phosphorylation of retinoblastoma protein in interleukin-2-stimulated T cells, suggesting potential applications in targeting specific cancer pathways .

Neuroprotection

Research indicates that this compound may offer neuroprotective effects by mitigating neuronal cell death.

Case Study: NMDA-Induced Neuronal Death

- In cultured cortical neurons exposed to N-methyl-D-aspartate (NMDA), treatment with this compound improved cell viability significantly compared to untreated groups, indicating its protective role against excitotoxicity .

Regenerative Medicine

This compound is utilized in stem cell research for its ability to enhance stem cell proliferation and maintain pluripotency.

Case Study: Neural Stem Cells

- The compound has been shown to stimulate neural stem cell proliferation and enhance clonal growth of skin epithelial progenitor cells, indicating its potential for use in regenerative therapies .

Intestinal Barrier Function

Recent studies have explored the effects of this compound on intestinal permeability and barrier function.

Case Study: Total Parenteral Nutrition

- In rat models receiving total parenteral nutrition, this compound treatment significantly suppressed intestinal permeability induced by IL-1β, highlighting its role in maintaining gut integrity .

Summary Table of Applications

作用机制

SB 203580 通过抑制 p38 MAPK 的催化活性发挥作用。它结合 p38 MAPK 的 ATP 结合口袋,阻止下游靶标(如 MAPKAP 激酶 2 和热休克蛋白 27)的磷酸化和激活。 这种抑制会破坏参与炎症、应激反应和凋亡的信号通路 .

类似化合物:

SB 202190: 另一种选择性 p38 MAPK 抑制剂,结构相似但官能团不同。

SB 239063: 一种更有效的 p38 MAPK 抑制剂,具有改进的选择性和药代动力学特性.

This compound 的独特性: this compound 由于其对 p38 MAPK 的高选择性和抑制 p38 MAPK 的 α 和 β 亚型的能力而独一无二。 这使得它成为研究 p38 MAPK 在各种细胞过程中的特定作用的宝贵工具 .

相似化合物的比较

SB 202190: Another selective inhibitor of p38 MAPK with a similar structure but different functional groups.

SB 239063: A more potent inhibitor of p38 MAPK with improved selectivity and pharmacokinetic properties.

Uniqueness of SB 203580: this compound is unique due to its high selectivity for p38 MAPK and its ability to inhibit both the α and β isoforms of p38 MAPK. This makes it a valuable tool for studying the specific roles of p38 MAPK in various cellular processes .

生物活性

SB 203580 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, primarily recognized for its role in modulating inflammatory responses and various cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and relevant case studies.

This compound selectively inhibits p38 MAPK, with reported IC50 values of approximately 50 nM for SAPK2a/p38 and 500 nM for SAPK2b/p38β, demonstrating a significant selectivity over other kinases such as LCK, GSK-3β, and PKBα (IC50 values ranging from 100-500-fold) . The inhibition of p38 MAPK leads to various downstream effects, including modulation of pro-inflammatory cytokine production and influence on cell proliferation and survival.

Effects on Cytokine Production

Research has shown that this compound effectively reduces the production of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-β. In a study involving intrathecal injection in rats, this compound significantly inhibited IL-1 synthesis and reduced IL-6 production in the hypothalamus during prolonged inflammation induced by lipopolysaccharide (LPS) administration . Additionally, it has been observed that this compound differentially modulates LPS-induced IL-6 production in various macrophage sources, suggesting its potential utility in inflammatory diseases .

Influence on Cell Proliferation

This compound has been shown to impact cell cycle regulation. For instance, it inhibits the phosphorylation of retinoblastoma protein (Rb) in interleukin-2-stimulated T cells, which is critical for cell cycle progression . Furthermore, it enhances clonal growth of skin epithelial progenitor cells and stimulates neural stem cell proliferation .

Table: Summary of Biological Effects of this compound

Case Studies

-

Dengue Virus-Induced Liver Injury :

A study demonstrated that this compound modulates p38 MAPK signaling in the context of Dengue virus infection. While it did not decrease p38 MAPK phosphorylation, it significantly reduced the phosphorylation of downstream targets like MAPKAPK2 and HSP27, thereby mitigating liver injury induced by the virus . -

Chemoresistance in Ovarian Cancer :

In another investigation focused on ovarian cancer cells, this compound was found to increase resistance to carboplatin by inhibiting p38 MAPK activity. This study highlighted the potential implications for treatment strategies involving chemoresistant cancer cells . -

Inflammatory Response Modulation :

Research indicated that peripheral injection of this compound led to a threefold increase in high-frequency power spectral density in rats during inflammatory conditions. This suggests its potential role in modulating neuroinflammatory responses .

常见问题

Basic Research Questions

Q. What is the primary mechanism of SB 203580 in inhibiting p38 MAPK, and how does this influence experimental design?

this compound acts as an ATP-competitive inhibitor of p38α/β MAPK isoforms, binding to the ATP pocket with a Ki of 21 nM . This mechanism requires researchers to consider ATP concentration in assays, as higher ATP levels may reduce inhibitor efficacy. For cell-based studies, pre-incubation with this compound (15–30 minutes prior to stimulation) ensures effective pathway blockade. Confirm inhibition by measuring downstream targets like MK2 phosphorylation or HSP27 activity .

Q. What are the recommended concentrations for this compound in in vitro studies to avoid cytotoxicity?

In MDA-MB-231 breast cancer cells, concentrations ≤10 µM show minimal cytotoxicity over 24 hours, while ≥25 µM induce significant cell death . For p38-specific effects, use 1–10 µM in most cell types, validated by dose-response curves. Include vehicle controls (e.g., 0.5% DMSO) to account for solvent effects .

Q. How does this compound’s selectivity profile impact interpretation of results?

While this compound is highly selective for p38α/β (IC50: 50 nM for p38α, 500 nM for p38β), it also inhibits RIP2, GSK3β, and c-Raf at higher concentrations (IC50s ~100–500-fold higher than for p38) . Researchers should use kinase profiling assays or genetic knockdown (e.g., siRNA) to distinguish p38-specific effects from off-target activity .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in ischemic preconditioning be resolved?

this compound blocks cardioprotection in rabbit heart models (2 µM abolishes preconditioning’s anti-infarct effect) but shows protective effects in other ischemia models . These discrepancies may arise from species-specific p38 isoform expression, timing of inhibitor administration, or off-target kinase modulation. Standardize protocols using isoform-specific knockout models and measure real-time p38 activity via phospho-specific antibodies .

Q. Why does this compound paradoxically activate c-Raf, and how can this confound data interpretation?

this compound induces c-Raf activation in vivo without increasing Ras-GTP loading or involving upstream kinases like PKC . This effect is independent of p38 inhibition and may result from structural perturbation of c-Raf. To mitigate confounding, combine this compound with c-Raf inhibitors (e.g., AZ628) or monitor downstream ERK phosphorylation .

Q. What temporal considerations are critical when studying this compound’s inhibition of NO production?

this compound must be present during the induction phase of iNOS (first 8 hours post-IL-1 stimulation) to block NO synthesis in chondrocytes. Delayed addition (e.g., 24 hours post-induction) fails to inhibit NO, as iNOS enzyme activity is unaffected once expressed . Design time-course experiments with staggered inhibitor administration to pinpoint critical windows.

Q. How can researchers optimize this compound use in in vivo models despite its pharmacokinetic limitations?

In murine xenograft models, this compound (10 mg/kg, intraperitoneal) reduces tumor growth in p38WT-expressing cancers but not in p38TM mutants . Consider its short half-life (~2 hours in mice) and use sustained-release formulations or osmotic pumps for prolonged exposure. Pair with pharmacodynamic markers (e.g., phospho-p38 levels in tumor biopsies) .

Q. What strategies validate p38 inhibition in complex biological systems?

Use a multi-modal approach:

- Biochemical : Measure phospho-p38 (T180/Y182) via Western blot.

- Functional : Quantify IL-10 suppression in monocytes (IC50 = 0.1 µM) .

- Genetic : Compare results with p38α/β double-knockout cells .

Q. Why does this compound show cell-type-dependent effects on autophagy and apoptosis?

In HepG2 cells, this compound inhibits RIPK2 to reduce apoptosis during DENV infection, while in other cancer models, it induces autophagy via c-Raf/ERK crosstalk . Pre-screen cell lines for baseline p38 activity and autophagy flux (e.g., LC3-II/LC3-I ratio) to contextualize results .

Q. How should researchers address batch-to-batch variability in this compound?

Source batches with ≥98% purity (validated by HPLC) and confirm activity using a standardized assay (e.g., inhibition of IL-2-induced T-cell proliferation, IC50 = 3–5 µM) . Include a reference inhibitor (e.g., BIRB 796) in key experiments to control for batch effects .

Q. Methodological Best Practices

- Dose Optimization : Perform pilot studies with 0.1–100 µM ranges to identify thresholds for efficacy vs. toxicity .

- Data Contradictions : Replicate findings in ≥2 cell lines or animal models and use orthogonal assays (e.g., CRISPR-Cas9 knockout + inhibitor rescue) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints in ischemia/preconditioning models .

属性

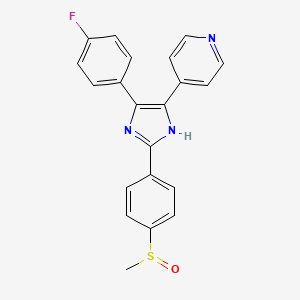

IUPAC Name |

4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGBJANTYXAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040577 | |

| Record name | SB203580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-47-6 | |

| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-203580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB203580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)-;4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEZMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU13V1EYWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。